5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

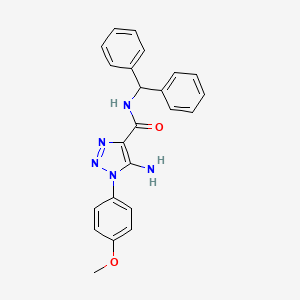

5-Amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a diphenylmethyl group. This structural framework is significant in medicinal chemistry due to the triazole ring’s metabolic stability and its ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

5-amino-N-benzhydryl-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-30-19-14-12-18(13-15-19)28-22(24)21(26-27-28)23(29)25-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,24H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXXWQKDXNGKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

Attachment of the Diphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction.

Attachment of the 4-Methoxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Research indicates that derivatives of this compound have shown promising results in phenotypic screening against the parasite in infected VERO cells. The optimization of these derivatives has led to improvements in potency and metabolic stability, making them potential candidates for safer treatments compared to existing therapies like benznidazole and nifurtimox .

Inhibition of Enzymatic Activity

Compounds with a triazole core have been reported as effective inhibitors of various enzymes. For instance, 3-amino-1,2,4-triazoles have been identified as inhibitors of catalase and histidine biosynthesis. This suggests that the triazole moiety may play a critical role in modulating enzymatic pathways relevant to disease processes .

Anticancer Properties

Recent studies have indicated that triazole derivatives can exhibit anticancer activity by targeting specific cancer cell lines. The structural modifications present in this compound may enhance its ability to interact with cancer-related targets .

Agrochemical Applications

The compound's structural features also make it suitable for agrochemical applications. Triazoles are well-known for their use as fungicides and herbicides due to their ability to inhibit specific biochemical pathways in plants and fungi. Research into the herbicidal properties of triazole derivatives suggests that this compound could be explored further for developing new agricultural chemicals .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves a [3+2] cycloaddition reaction, which allows for the efficient formation of the triazole ring under mild conditions. The ability to modify substituents on the aromatic rings provides a pathway for optimizing biological activity through structure-activity relationship studies .

Case Study 1: Chagas Disease Treatment

A study focusing on a series of 5-amino-1,2,3-triazole-4-carboxamides demonstrated significant suppression of parasite burden in mouse models of Chagas disease. The lead compound exhibited submicromolar activity (pEC50 > 6), showcasing its potential as a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects observed with derivatives containing the diphenylmethyl group warrant further investigation into their anticancer potential .

Mechanism of Action

The mechanism of action of 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity: Amide-N Substituents: Diphenylmethyl and naphthalen-2-yl groups (e.g., compounds in Table 1) increase steric bulk, which may enhance target selectivity but reduce solubility. Smaller substituents like 4-fluorophenyl balance lipophilicity and metabolic stability .

Synthetic Methodologies :

- Most analogs are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling using EDCI/HOBt . The diphenylmethyl derivative may require specialized protecting-group strategies due to its steric demands.

Pharmacokinetic Considerations: Compounds with halogenated aryl groups (e.g., 4-fluorophenyl, 2,5-dichlorophenyl) exhibit prolonged half-lives due to reduced oxidative metabolism . Metabolites of related triazoles, such as CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide), demonstrate cleavage into inactive benzophenone fragments, suggesting that diphenylmethyl derivatives may undergo similar phase I metabolism .

Biological Activity

5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its versatility in pharmaceutical applications. The synthesis typically involves the azide-alkyne cycloaddition reaction, a method that has been widely utilized for creating triazole derivatives. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study found that similar compounds demonstrated effective inhibition against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL . The presence of the methoxyphenyl group in the structure enhances its binding affinity to bacterial targets.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that certain triazole derivatives exhibited antiproliferative effects against cancer cell lines such as MCF-7 and HCT-116, with IC50 values as low as 1.1 µM . The mechanism of action is believed to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Molecular Docking Studies : Computational studies suggest favorable interactions between the compound and target proteins, indicating potential for high binding affinity .

- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of triazole derivatives:

| Study | Compound | Activity | MIC/IC50 | Findings |

|---|---|---|---|---|

| Mermer et al. (2019) | 5-substituted triazoles | Antibacterial | 0.12 - 1.95 µg/mL | Effective against E. coli and S. aureus |

| Gadegoni et al. (2013) | Triazole derivatives | Anticancer | IC50 = 1.1 µM | Inhibits thymidylate synthase |

| PMC Study (2021) | Thymol-triazole conjugates | Antiproliferative & Antimicrobial | Various | Significant activity against multiple pathogens |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-amino-N-(diphenylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole ring formation. Key steps include:

- Condensation of 4-methoxyaniline with diphenylmethyl isocyanide to form an intermediate.

- Reaction with sodium azide under mild conditions (room temperature, DMF solvent).

- Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Note : NMR (<sup>1</sup>H and <sup>13</sup>C) and LC-MS are critical for verifying regioselectivity and purity.

Q. How can researchers address low aqueous solubility during in vitro assays?

Low solubility (common in triazole carboxamides) can be mitigated by:

- Using co-solvents like DMSO (≤1% v/v) to maintain biocompatibility.

- Derivatizing the carboxamide group with hydrophilic substituents (e.g., hydroxyl or amine groups) .

- Employing nanoformulation (e.g., liposomes) to enhance bioavailability .

Q. What spectroscopic techniques are essential for structural characterization?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the triazole ring (δ 7.5–8.2 ppm for aromatic protons) and carboxamide (δ 10.2–10.8 ppm).

- FT-IR : Confirm NH stretching (3200–3400 cm<sup>−1</sup>) and carbonyl (1650–1700 cm<sup>−1</sup>) groups.

- X-ray crystallography : Use SHELXL for refining crystal structures; anisotropic displacement parameters validate planar triazole geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?

SAR analysis of derivatives (e.g., 4H and 4M in ) reveals:

- Substituent Position : Para-methoxyphenyl enhances EGFR tyrosine kinase inhibition (IC50 = 11.55–31.87 μM).

- Amino Group : Critical for hydrogen bonding with kinase active sites (docking score: −9.2 kcal/mol). Experimental Design :

- Synthesize analogs with halogens (Cl, F) or methyl groups at the diphenylmethyl position.

- Validate via MTT assays (MCF-7/MDA-MB-231 cell lines) and compare with doxorubicin controls .

Q. What computational strategies predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 2J5F). Focus on π-π stacking (triazole-phenyl interactions) and hydrogen bonds with Lys721 and Asp831.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD < 2 Å indicates robust binding .

Q. How should crystallographic data contradictions be resolved?

Discrepancies in unit cell parameters or thermal motion may arise from:

- Twinned Crystals : Use TWINLAW in SHELXL to refine twin fractions.

- Disorder : Apply PART instructions for split positions (e.g., methoxyphenyl rotamers).

- Validate with Rint < 0.05 and GooF = 1.0–1.2 .

Methodological Recommendations

- Contradiction Analysis : If bioactivity varies between studies, compare assay conditions (e.g., serum concentration, incubation time) and confirm compound stability via HPLC.

- Ethical Reporting : Disclose solvent concentrations in cytotoxicity studies to avoid false positives from DMSO artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.